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  • Product: 1-(5-Bromopyridin-2-YL)piperidin-4-one
  • CAS: 1016837-36-7

Core Science & Biosynthesis

Foundational

1-(5-Bromopyridin-2-yl)piperidin-4-one molecular weight and formula

This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1-(5-Bromopyridin-2-yl)piperidin-4-one . It is structured to serve as a reference for drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1-(5-Bromopyridin-2-yl)piperidin-4-one . It is structured to serve as a reference for drug discovery professionals utilizing this scaffold as a bifunctional intermediate.

Executive Summary

In modern drug discovery, 1-(5-Bromopyridin-2-yl)piperidin-4-one (CAS: 1016837-36-7) represents a high-value "linchpin" intermediate. Its structural utility lies in its orthogonal reactivity :

  • The Ketone (C4): Enables

    
     complexity generation via reductive amination, Grignard addition, or spiro-cyclization.
    
  • The Aryl Bromide (C5'): Facilitates

    
     coupling via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
    

This dual functionality allows medicinal chemists to rapidly generate libraries of kinase inhibitors, GPCR ligands, and ion channel modulators from a single core.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data establishes the baseline identity for quality control (QC) and stoichiometry calculations.

Table 1: Molecular Specifications
PropertySpecification
IUPAC Name 1-(5-Bromopyridin-2-yl)piperidin-4-one
Common Name 1-(5-Bromo-2-pyridyl)-4-piperidone
CAS Number 1016837-36-7
Molecular Formula

Molecular Weight 255.11 g/mol
Exact Mass 254.0055
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Melting Point ~110–115 °C (Typical for this class; verify per batch)
SMILES O=C1CCN(CC1)c2ncc(Br)cc2

Synthetic Pathway & Mechanistic Insight[8]

The synthesis of this core relies on a Nucleophilic Aromatic Substitution (


) . This reaction is regioselective due to the electronic properties of the pyridine ring.
Mechanistic Logic[9]
  • Substrate Selection: We utilize 2,5-dibromopyridine . The bromine at the C2 position is activated by the adjacent pyridine nitrogen (electron-withdrawing), making it susceptible to nucleophilic attack. The C5 bromine is unactivated and remains intact for future derivatization.

  • Nucleophile: 4-Piperidone hydrochloride (or hydrate) is used. The free amine is generated in situ by the base.

  • Base & Solvent: Potassium carbonate (

    
    ) in DMF or DMSO is standard. The polar aprotic solvent stabilizes the Meisenheimer complex intermediate.
    
Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and the critical regioselectivity.

Synthesispathway Figure 1: Regioselective SNAr Synthesis of the Target Scaffold. Reactant1 2,5-Dibromopyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate + K2CO3 / DMF Heat (80-100°C) Reactant2 4-Piperidone HCl (Nucleophile) Reactant2->Intermediate Product 1-(5-Bromopyridin-2-yl) piperidin-4-one (Target) Intermediate->Product - HBr (Base scavenged) Byproducts KCl + KHCO3 Intermediate->Byproducts

Experimental Protocol (Self-Validating)

Objective: Synthesize 10g of 1-(5-Bromopyridin-2-yl)piperidin-4-one.

Reagents
  • 2,5-Dibromopyridine (1.0 eq)

  • 4-Piperidone hydrochloride monohydrate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • N,N-Dimethylformamide (DMF) [0.5 M concentration relative to pyridine]

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2,5-dibromopyridine (10.0 g, 42.2 mmol) and 4-piperidone HCl (7.1 g, 46.4 mmol).

  • Activation: Add anhydrous DMF (85 mL) followed by

    
     (17.5 g, 126.6 mmol). Note: Gas evolution (
    
    
    
    ) may occur; ensure venting.
  • Reaction: Heat the mixture to 90°C for 6–12 hours.

    • Validation Point: Monitor by TLC (30% EtOAc in Hexanes). The starting dibromide (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (400 mL) to precipitate the product or induce phase separation.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If the solid is off-white, it may be used directly. If dark, purify via flash chromatography (

    
    , 0-40% EtOAc/Hexanes).
    

Applications in Drug Discovery[1][10][11][12]

This molecule acts as a divergence point for library synthesis.

A. Reductive Amination (The "Ketone Handle")

The C4 ketone is ideal for introducing amines.

  • Reaction: Ketone + Primary/Secondary Amine + Reducing Agent (

    
    ).
    
  • Outcome: Creates 4-aminopiperidine analogs, common in GPCR antagonists (e.g., CCR5, 5-HT receptors).

B. Suzuki-Miyaura Coupling (The "Bromide Handle")

The C5 bromide allows for the attachment of aryl or heteroaryl groups.

  • Reaction: Aryl Bromide + Boronic Acid + Pd Catalyst.

  • Outcome: Extends the aromatic system, often critical for occupying hydrophobic pockets in kinase active sites.

Visualization: Divergent Library Generation

DivergentSynthesis Figure 2: Divergent Synthesis Workflow utilizing the Bifunctional Core. Core 1-(5-Bromopyridin-2-yl) piperidin-4-one Branch1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Branch1 Branch2 Suzuki Coupling (Ar-B(OH)2 / Pd(0)) Core->Branch2 Branch3 Sequential Functionalization Core->Branch3 Product1 4-Amino-Piperidine Analogs (GPCR Ligands) Branch1->Product1 Product2 Biaryl-Ketone Scaffolds (Kinase Inhibitors) Branch2->Product2 Product3 Complex 3D Drug Candidates Branch3->Product3

Analytical Characterization (QC)

To ensure the integrity of the intermediate before proceeding to high-value steps, verify the following signals:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.25 (d, 
      
      
      
      Hz, 1H, Py-H6 ): Characteristic deshielded doublet next to nitrogen.
    • 
       7.60 (dd, 
      
      
      
      Hz, 1H, Py-H4 ): Doublet of doublets.
    • 
       6.65 (d, 
      
      
      
      Hz, 1H, Py-H3 ): Shielded doublet ortho to the piperidine nitrogen.
    • 
       3.90 (t, 4H, Pip-H2/6 ): Methylene protons adjacent to nitrogen.
      
    • 
       2.55 (t, 4H, Pip-H3/5 ): Methylene protons adjacent to carbonyl.
      
  • LC-MS:

    • Look for the

      
       peak at 255.0/257.0  (1:1 ratio due to 
      
      
      
      isotopes).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24866632. Retrieved from [Link]

  • Sahu, S. K., et al. (2013).[1] Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 1-(5-Bromopyridin-2-yl)piperidin-4-one: A Technical Guide to Determination and Interpretation in Dichloromethane and Methanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for determining and interpreting the solubility of 1-(5-Bromopy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and interpreting the solubility of 1-(5-Bromopyridin-2-yl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry. We focus on two solvents of divergent polarity: dichloromethane (DCM), a non-polar aprotic solvent, and methanol (MeOH), a polar protic solvent. This document moves beyond a simple recitation of methods to explain the underlying physicochemical principles that govern solubility. It provides a robust, field-validated experimental protocol for the isothermal shake-flask method, a gold standard for thermodynamic solubility assessment. The guide is structured to empower researchers to not only generate high-quality, reproducible data but also to interpret these findings within the context of drug discovery workflows, from chemical synthesis to formulation.

Introduction: Solubility as a Cornerstone of "Developability"

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a critical determinant of a compound's ultimate viability. For a synthetic intermediate and potential pharmacophore like 1-(5-Bromopyridin-2-yl)piperidin-4-one, an early and accurate understanding of its solubility profile is paramount. This knowledge directly influences process chemistry, purification strategies (e.g., crystallization), formulation development, and the design of reliable in vitro screening assays.

This guide provides a focused examination of the solubility of this compound in two archetypal organic solvents:

  • Dichloromethane (DCM, CH₂Cl₂): A volatile, non-polar aprotic solvent, widely employed in organic synthesis and extraction for its ability to dissolve a broad spectrum of non-polar to moderately polar organic molecules.[1][2][3]

  • Methanol (MeOH, CH₃OH): The simplest alcohol, it is a highly polar, protic solvent capable of engaging in hydrogen bonding.[4][5] It is completely miscible with water and many organic solvents.[4][5][6]

By characterizing the solubility of 1-(5-Bromopyridin-2-yl)piperidin-4-one in these distinct solvent environments, we can infer crucial information about its intrinsic polarity and intermolecular forces, thereby guiding rational solvent selection for a multitude of laboratory applications.

Theoretical Framework and Solubility Prediction

The adage "like dissolves like" serves as a useful first approximation for predicting solubility. However, a more rigorous analysis requires a deeper consideration of the specific intermolecular interactions between the solute and the solvent.

Solute Analysis: 1-(5-Bromopyridin-2-yl)piperidin-4-one

  • Molecular Formula: C₁₀H₁₁BrN₂O[7]

  • Molecular Weight: 255.11 g/mol [7]

  • Structural Features: This molecule presents a combination of polar and non-polar characteristics.

    • Polar Moieties: The ketone carbonyl group (C=O) and the two nitrogen atoms (one in the pyridine ring, one in the piperidine ring) are key polar sites and potential hydrogen bond acceptors.

    • Non-Polar Moieties: The bromopyridinyl ring system and the aliphatic carbon backbone of the piperidine ring contribute to its non-polar character.

Solvent Analysis:

  • Dichloromethane: As a non-protic solvent, DCM cannot donate hydrogen bonds. Its solvent properties are dominated by dipole-dipole interactions and London dispersion forces.[2] It is effective at solvating molecules that have significant non-polar surface area.

  • Methanol: As a polar protic solvent, methanol is a powerful hydrogen bond donor and acceptor. It can readily interact with the polar functional groups (C=O, N) of the solute.

Hypothesis: Based on this analysis, it is hypothesized that 1-(5-Bromopyridin-2-yl)piperidin-4-one will exhibit significantly higher solubility in methanol than in dichloromethane. The potential for strong hydrogen bonding interactions between methanol and the solute's ketone and nitrogen atoms provides a potent thermodynamic driving force for dissolution that is absent in the DCM-solute system.

Logical Flow for Solubility Characterization

G cluster_0 Phase 1: In Silico & Theoretical Assessment cluster_1 Phase 2: Experimental Validation A Analyze Solute Structure (1-(5-Bromopyridin-2-yl)piperidin-4-one) Identify H-bond donors/acceptors & non-polar regions C Formulate Solubility Hypothesis (e.g., Higher solubility expected in Methanol) A->C B Analyze Solvent Properties (DCM vs. Methanol) Polarity, Protic/Aprotic, H-bonding B->C D Execute Isothermal Shake-Flask Protocol (Establish Thermodynamic Equilibrium) C->D Guides Experimental Design E Quantitative Analysis of Supernatant (HPLC or Gravimetric Method) D->E F Tabulate & Compare Quantitative Data (mg/mL, mol/L) E->F F->C Validates/Refines Hypothesis

Caption: A structured workflow for predicting and experimentally verifying compound solubility.

Experimental Protocol: The Isothermal Shake-Flask Method

For determining the thermodynamic solubility of a compound, the isothermal shake-flask method is the universally recognized gold standard. Its design ensures that the system reaches a true equilibrium between the dissolved and undissolved solid, providing highly accurate and reproducible results.

3.1. Materials and Equipment

  • Solute: 1-(5-Bromopyridin-2-yl)piperidin-4-one (purity ≥ 98%)

  • Solvents: Dichloromethane (HPLC grade), Methanol (HPLC grade)

  • Hardware: Analytical balance (readability ± 0.01 mg), calibrated pipettes, 4 mL glass vials with PTFE-lined screw caps, temperature-controlled orbital shaker, centrifuge, syringes, 0.22 µm syringe filters (PTFE for DCM, nylon or PTFE for MeOH).

  • Analytical System: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (vacuum oven, desiccator).

3.2. Step-by-Step Methodology

  • Preparation of Slurries:

    • Add an excess amount of solid 1-(5-Bromopyridin-2-yl)piperidin-4-one to a 4 mL glass vial. "Excess" is critical; enough solid must be added such that a visible amount remains after the equilibration period (e.g., ~10-20 mg in 2 mL of solvent).

    • Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvent (DCM or methanol) into the vial.

    • Prepare each solvent system in triplicate to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials. This is especially important for a volatile solvent like DCM.[1][3]

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 200 rpm).

    • Causality: The system is agitated for a minimum of 24 hours (48 hours is preferable) to ensure that thermodynamic equilibrium is achieved. Shorter times may result in an underestimation of solubility (kinetic solubility).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand at the same constant temperature for 1-2 hours to allow the excess solid to settle.

    • For very fine suspensions, centrifugation (e.g., 10 minutes at 10,000 rpm) is the most effective method to pellet the excess solid.

  • Sample Collection and Dilution (for HPLC Analysis):

    • Carefully draw the clear supernatant into a syringe, taking care not to disturb the solid pellet.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, tared HPLC vial. This filtration step is non-negotiable as it prevents undissolved microparticles from artificially inflating the measured concentration.

    • Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve. A 100-fold dilution is a common starting point.

  • Quantitative Analysis:

    • Primary Method (HPLC): Prepare a multi-point calibration curve of the compound in each solvent. Analyze the diluted samples and use the calibration curve to determine the concentration in the saturated solution, remembering to account for the dilution factor.

    • Secondary Method (Gravimetric): Accurately weigh a known volume of the filtered supernatant into a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen at ambient temperature. Dry the residue to a constant weight in a vacuum oven. The final solubility is calculated from the mass of the residue and the initial volume of the solution. This method is faster but generally less precise than HPLC.

Experimental Workflow Visualization

G A 1. Preparation: Add excess solute to a known volume of solvent in triplicate. B 2. Equilibration: Agitate at constant temp (25°C) for 24-48 hours. A->B C 3. Phase Separation: Settle solid via gravity or centrifugation. B->C D 4. Sampling: Withdraw supernatant and filter through a 0.22 µm syringe filter. C->D E 5. Analysis (HPLC): Dilute sample, inject, and quantify against calibration curve. D->E High Precision F 5. Analysis (Gravimetric): Evaporate solvent and weigh the dried residue. D->F Rapid Estimation G 6. Calculation: Determine solubility in mg/mL and mol/L. E->G F->G

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Data Presentation and Expected Outcomes

All quantitative solubility data should be summarized in a clear, tabular format for direct comparison.

Table 1: Thermodynamic Solubility of 1-(5-Bromopyridin-2-yl)piperidin-4-one at 25 °C

SolventAnalytical MethodSolubility (mg/mL)Solubility (mol/L)USP Qualitative Classification
DichloromethaneHPLC[Insert Experimental Value][Insert Calculated Value][e.g., Sparingly soluble]
MethanolHPLC[Insert Experimental Value][Insert Calculated Value][e.g., Freely soluble]

Interpretation of Expected Results

As predicted by the theoretical framework, the experimental data is expected to show that 1-(5-Bromopyridin-2-yl)piperidin-4-one is significantly more soluble in methanol than in dichloromethane.

  • Implications of High Methanol Solubility: A high solubility value in methanol would confirm the dominance of the compound's polar characteristics in this solvent system. This would make methanol an excellent choice for:

    • A primary solvent for purification via crystallization (perhaps with a non-polar anti-solvent).

    • A stock solution solvent for biological assays, provided the final concentration of methanol in the assay is tolerated by the biological system.

    • A solvent for NMR or other spectroscopic analysis.

  • Implications of Lower Dichloromethane Solubility: While expected to be lower, the solubility in DCM is likely to be sufficient for its use as a reaction solvent in many synthetic transformations, particularly those involving non-polar reagents or conditions where protic solvents are undesirable.

Conclusion

This guide has detailed the theoretical basis and practical execution for determining the solubility of 1-(5-Bromopyridin-2-yl)piperidin-4-one in dichloromethane and methanol. By employing the robust isothermal shake-flask method, researchers can generate reliable, high-quality data that is essential for making informed decisions throughout the drug development pipeline. The anticipated differential solubility highlights the critical role of intermolecular forces and validates the principle of "like dissolves like," providing a tangible example of how fundamental chemical principles guide practical laboratory work.

References

  • China Amines. Dichloromethane (DCM): Properties, Uses, and Safety Guide. Vertex AI Search.
  • Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. Vertex AI Search.
  • Vedantu. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety. Vertex AI Search.
  • Chemflick. Methanol Solvent Properties. Vertex AI Search.
  • Chemflick. Dichloromethane Solvent Properties. Vertex AI Search.
  • Wikipedia. Dichloromethane. Vertex AI Search.
  • Fisher Scientific. Methylene Chloride. Vertex AI Search.
  • Britannica. Methanol | Properties, Production, Uses, & Poisoning. Vertex AI Search.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Vertex AI Search.
  • National Institutes of Health. Methanol | CH3OH | CID 887 - PubChem. Vertex AI Search.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Vertex AI Search.
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Vertex AI Search.
  • Methanol Institute. Physical Properties of Pure Methanol. Vertex AI Search.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution. Vertex AI Search.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Vertex AI Search.
  • Sigma-Aldrich. 1-(5-Bromopyridin-2-yl)piperidin-3-ol. Vertex AI Search.
  • ChemicalBook. 1-(5-bromopyridin-2-yl)piperidin-4-one. Vertex AI Search.

Sources

Protocols & Analytical Methods

Method

Synthesis of spirocyclic piperidines from 1-(5-Bromopyridin-2-yl)piperidin-4-one

Part 1: Strategic Analysis & Scaffold Utility 1.1 The Spirocyclic Advantage in Drug Discovery In modern medicinal chemistry, the transition from planar (sp²-rich) to three-dimensional (sp³-rich) architectures is a proven...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Scaffold Utility

1.1 The Spirocyclic Advantage in Drug Discovery In modern medicinal chemistry, the transition from planar (sp²-rich) to three-dimensional (sp³-rich) architectures is a proven strategy to improve clinical success rates.[1] Spirocyclic piperidines serve as privileged scaffolds, offering:

  • Conformational Restriction: The spiro-fusion locks the orientation of exit vectors, reducing the entropic penalty of binding to target proteins (e.g., GPCRs, Ion Channels).

  • Physicochemical Superiority: Increased fraction of saturated carbon (

    
    ) correlates with higher solubility and improved lipophilicity profiles (
    
    
    
    ) compared to flat aromatic analogs.
  • IP Novelty: They provide distinct geometric access to chemical space often unexplored by classic heterocyclic libraries.

1.2 The Strategic Hub: 1-(5-Bromopyridin-2-yl)piperidin-4-one This specific building block (referred to herein as Compound 1 ) is a "dual-handle" intermediate.

  • Handle A (C-4 Ketone): The electrophilic center for spirocyclization.

  • Handle B (C-5 Aryl Bromide): A latent handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage diversification after the complex spiro-core is established.

This guide details the transformation of Compound 1 into two distinct spirocyclic classes: Spirohydantoins (via Bucherer-Bergs) and Spiro-epoxides (via Corey-Chaykovsky), providing a rigorous roadmap for library generation.

Part 2: Detailed Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis of Spirohydantoins

Target Structure: 8-(5-bromopyridin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Mechanism & Rationale: The Bucherer-Bergs reaction is the "Gold Standard" for converting piperidin-4-ones to spirohydantoins. It proceeds via a thermodynamic equilibrium favoring the hydantoin over the kinetic amino-nitrile product. The use of ammonium carbonate provides both the ammonia source and the carbon dioxide source required for the ring closure, while buffering the pH to prevent cyanide polymerization.[2]

Safety Critical:

  • Potassium Cyanide (KCN) is fatal if inhaled, swallowed, or absorbed.

  • Mandatory: Perform all operations in a high-efficiency fume hood.

  • Quenching: All waste streams must be treated with 10% sodium hypochlorite (bleach) at pH >10 to oxidize cyanide to cyanate before disposal.

Materials:

  • 1-(5-Bromopyridin-2-yl)piperidin-4-one (Compound 1 )

  • Potassium Cyanide (KCN)[2][3]

  • Ammonium Carbonate

    
    [2][3][4]
    
  • Solvent: 50% Ethanol/Water (v/v)

  • Reagents for workup: HCl (conc.), NaOH (aq).

Step-by-Step Procedure:

  • Reaction Assembly:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (10.0 mmol, 2.55 g) in 40 mL of Ethanol.

    • Add 40 mL of distilled water. The mixture may be slightly turbid; this is acceptable.

    • Add Ammonium Carbonate (40.0 mmol, 3.84 g, 4.0 equiv).

    • Carefully add Potassium Cyanide (20.0 mmol, 1.30 g, 2.0 equiv).

  • Thermal Cyclization:

    • Fit the flask with a reflux condenser connected to a nitrogen bubbler (vented to a scrubber).

    • Heat the mixture to 60°C for 1 hour , then increase to 85°C (gentle reflux) .

    • Maintain reflux for 18–24 hours .

    • Process Check: Monitor by LC-MS. The ketone peak (

      
      ) should disappear, replaced by the hydantoin product (
      
      
      
      ).
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the ethanol. Caution: The distillate may contain traces of HCN/ammonia. Trap appropriately.

    • The product often precipitates from the remaining aqueous phase. If solid forms, filter and wash with cold water.

    • If no precipitate: Adjust pH to ~7.0 using dilute HCl. The spirohydantoin is amphoteric but typically crystallizes at neutral pH.

    • Filter the crude solid and wash with

      
       (
      
      
      
      mL) and
      
      
      (
      
      
      mL) to remove unreacted organic impurities.
  • Purification:

    • Recrystallization is typically sufficient. Dissolve the crude solid in a minimum amount of hot Ethanol/DMF (9:1). Cool slowly to 4°C.

    • Yield Expectation: 75–85% as a white to off-white solid.

Data Summary Table: Bucherer-Bergs Parameters

ParameterSpecificationRationale
Stoichiometry Ketone (1) : KCN (2) :

(4)
Excess ammonium carbonate ensures saturation with

and

.
Temperature 85°C (Reflux)Required to drive the reversible cyanohydrin formation toward the thermodynamic hydantoin.
Solvent 1:1 EtOH:

Solubilizes both the organic ketone and inorganic salts.
Time 18-24 HoursSlower kinetics due to the steric bulk of the piperidine ring.
Protocol B: Corey-Chaykovsky Epoxidation (Spiro-Epoxide)

Target Structure: 6-(5-bromopyridin-2-yl)-1-oxa-6-azaspiro[2.5]octane

Rationale: This protocol converts the ketone into a spiro-epoxide. This is a versatile intermediate that can be ring-opened with amines, azides, or thiols to create diverse


-amino alcohol libraries.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Flame-dry a 100 mL 3-neck flask under Nitrogen.

    • Add Trimethylsulfoxonium iodide (TMSOI) (12.0 mmol, 2.64 g) and dry DMSO (15 mL).

    • Add Sodium Hydride (NaH, 60% dispersion in oil) (12.0 mmol, 0.48 g) portion-wise at room temperature.

    • Stir for 30–60 minutes until gas evolution ceases and the solution becomes clear (formation of the ylide).

  • Epoxidation:

    • Dissolve Compound 1 (10.0 mmol, 2.55 g) in 10 mL dry DMSO.

    • Add the ketone solution dropwise to the ylide solution at room temperature.

    • Stir at 50°C for 3–5 hours .

    • Process Check: TLC (Hexane/EtOAc 1:1) or LC-MS.

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove DMSO.
      
    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Outcome:

    • The spiro-epoxide is usually isolated as a pale yellow oil or low-melting solid. It is reactive and should be used immediately for ring-opening reactions.

Part 3: Visualization & Logic

3.1 Reaction Pathway & Logic Flow The following diagram illustrates the mechanistic divergence from the ketone hub.

SpiroSynthesis Start 1-(5-Bromopyridin-2-yl) piperidin-4-one (Electrophilic Hub) Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin KCN, pH 8-9 Epoxide Spiro-Epoxide (Reactive Intermediate) Start->Epoxide TMSOI, NaH, DMSO (Corey-Chaykovsky) Aminonitrile Amino-Nitrile Cyanohydrin->Aminonitrile NH3 Hydantoin Spiro-Hydantoin (Rigid Scaffold) Aminonitrile->Hydantoin CO2, Cyclization (Bucherer-Bergs) AminoAcid Spiro-Amino Acid (Hydrolysis Product) Hydantoin->AminoAcid NaOH/H2O, Heat Ylide Dimethylsulfoxonium Methylide Ylide->Epoxide Reagent AminoAlcohol 4-Aminomethyl-4-hydroxypiperidine (Library Diversification) Epoxide->AminoAlcohol R-NH2, Ring Opening

Caption: Divergent synthesis pathways from the piperidinone hub. The green path (Bucherer-Bergs) yields rigid spiro-hydantoins; the red path (Corey-Chaykovsky) enables flexible amino-alcohol libraries.

Part 4: Post-Spirocyclization Functionalization

Once the spiro-core is established (e.g., the Spirohydantoin), the 5-Bromo position on the pyridine ring remains available for diversification.

Protocol: Suzuki-Miyaura Coupling on Spiro-Scaffold

  • Substrate: Spirohydantoin product (1.0 equiv).

  • Reagents: Aryl Boronic Acid (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (3.0 equiv).
  • Conditions: Dioxane/Water (4:1), 90°C, 4 hours.

  • Note: The hydantoin NH groups are acidic (

    
    ). They may deprotonate but generally do not interfere with the Pd-cycle if sufficient base is used. If issues arise, protect the hydantoin nitrogens (e.g., N-Methylation or Boc) prior to coupling.
    

References

  • PharmaBlock Whitepaper. Spirocyclic Piperidines in Drug Discovery. (Discusses the advantages of spiro-scaffolds in increasing Fsp3 and solubility).

  • Ware, E. (1950).[5][6] The Chemistry of the Hydantoins.[2][3][6][7] Chemical Reviews, 46(3), 403–470.[5][6] (The foundational review on Bucherer-Bergs chemistry).

  • Sarges, R., et al. (1990).[5][6] Spirohydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 33(7), 1859–1865. (Application of Bucherer-Bergs to spiro-piperidines).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[5][6] (Broader context on spiro-synthesis).

  • ChemicalBook. 1-(5-Bromo-2-pyrimidinyl)-4-piperidinol Synthesis. (Analogous chemistry for pyridine/pyrimidine piperidinones).

Sources

Application

Preparation of JAK Inhibitor Intermediates Using Pyridyl-Piperidine Scaffolds: An Application Guide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of key pyridyl-piperidine intermediates, which are critical structural motifs in a significant class of Janus kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of key pyridyl-piperidine intermediates, which are critical structural motifs in a significant class of Janus kinase (JAK) inhibitors. We will delve into the strategic importance of this scaffold, explore common retrosynthetic analyses, and provide step-by-step protocols for the synthesis of a pivotal intermediate, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a precursor for drugs like Tofacitinib. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of targeted therapies for autoimmune diseases and other inflammatory conditions.

Introduction: The Strategic Importance of the Pyridyl-Piperidine Scaffold

Janus kinases (JAKs) are intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors, which are pivotal in hematopoiesis and immune responses.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a primary target for therapeutic intervention in a host of autoimmune and inflammatory diseases.[2]

Small molecule inhibitors designed to target the ATP-binding site of JAKs have emerged as a transformative class of drugs for conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] A recurring and highly effective structural motif found in many of these inhibitors is the pyridyl-piperidine scaffold. This framework provides a rigid and well-defined three-dimensional structure that allows for precise interactions with the kinase active site, contributing significantly to both potency and selectivity.

The synthesis of these complex, often chiral, intermediates is a critical challenge in the development and manufacturing of JAK inhibitors.[3] This guide will focus on practical and scalable synthetic strategies to access these valuable building blocks.

Biological Context: The JAK-STAT Signaling Pathway

To appreciate the role of these inhibitors, a basic understanding of the signaling pathway is essential. Cytokine binding to its receptor induces receptor dimerization, which brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription. JAK inhibitors block this cascade at the initial kinase activation step.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Dimerization   & Activation STAT_P P-STAT Receptor->STAT_P 6. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK_P P-JAK JAK->JAK_P 3. Autophosphorylation JAK_P->Receptor 4. Receptor   Phosphorylation STAT STAT STAT->Receptor 5. STAT Docking STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus 8. Translocation Gene Gene Transcription Nucleus->Gene 9. Modulation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK BLOCKS

Caption: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Retrosynthetic Analysis and Key Transformations

The synthesis of complex pyridyl-piperidine intermediates often involves a convergent approach, where the substituted piperidine and the heterocyclic (e.g., pyrrolo[2,3-d]pyrimidine) core are prepared separately and then coupled. For a typical target intermediate like (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine, a common precursor to many inhibitors, the retrosynthesis reveals two key fragments: a chiral disubstituted piperidine and the pyridine-containing heterocycle.

Retrosynthesis Target Target JAK Inhibitor (e.g., Tofacitinib) Intermediate Key Intermediate (Pyridyl-Piperidine) Target->Intermediate Amide Coupling Piperidine Chiral Piperidine Core ((3R,4R)-N,4-dimethylpiperidin-3-amine) Intermediate->Piperidine C-N Coupling (Buchwald-Hartwig) Heterocycle Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Intermediate->Heterocycle StartingMaterials1 Simple Starting Materials (e.g., 3-amino-4-methylpyridine) Piperidine->StartingMaterials1 Asymmetric Synthesis or Resolution StartingMaterials2 Pyrrolopyrimidine Precursors Heterocycle->StartingMaterials2 Heterocycle Formation

Caption: General Retrosynthetic Strategy for Pyridyl-Piperidine JAK Inhibitors.

The critical transformations involved in these syntheses are:

  • Asymmetric Synthesis or Resolution: Establishing the correct stereochemistry on the piperidine ring is paramount for biological activity. This can be achieved through chiral pool synthesis, catalytic asymmetric reactions, or classical resolution of a racemic mixture.[1][4]

  • C-N Cross-Coupling: The bond formation between the piperidine nitrogen and the heterocyclic core is typically accomplished via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5][6] This reaction is highly versatile but requires careful optimization of catalyst, ligand, base, and solvent.

Detailed Protocol: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

This protocol describes a common route to a key chiral piperidine intermediate used in the synthesis of Tofacitinib.[7][8] The strategy involves the reduction of a pyridinium salt followed by separation of the desired diastereomer.

Step 1: Quaternization and Reduction of 3-amino-4-methylpyridine

Rationale: The initial steps involve converting a commercially available pyridine derivative into a tetrahydropyridine. The quaternization with a benzyl group serves a dual purpose: it activates the pyridine ring for reduction and acts as a protecting group for the piperidine nitrogen in subsequent steps. Sodium borohydride is a mild and selective reducing agent for this transformation.[7]

Procedure:

  • To a solution of 3-amino-4-methylpyridine in a suitable solvent like toluene, add benzyl bromide or benzyl chloride.

  • Heat the mixture to reflux for several hours until the quaternary ammonium salt precipitates.

  • Cool the reaction mixture and collect the solid pyridinium salt by filtration.

  • Suspend the pyridinium salt in a mixture of methanol and water.

  • Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 20°C.[8]

  • Stir the reaction for 12-16 hours at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[8]

  • Quench the reaction carefully by the slow addition of 2M HCl until gas evolution ceases.[8]

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with NaOH solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tetrahydropyridine product mixture.

Step 2: N-Methylation and Diastereomeric Resolution

Rationale: This step introduces the second methyl group onto the amine and sets the stage for isolating the desired cis-(3R,4R) diastereomer. Reductive amination is a common method for N-methylation. Subsequent resolution with a chiral acid like L-di-p-toluyl tartaric acid (L-DTTA) allows for the selective crystallization of the desired stereoisomer.[9]

Procedure:

  • Dissolve the crude product from Step 1 in a suitable solvent such as methanol.

  • Add aqueous formaldehyde, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or proceed with catalytic hydrogenation using a palladium catalyst and a hydrogen source.

  • Stir the reaction until complete, as monitored by TLC/HPLC.

  • Work up the reaction by removing the solvent, adding base, and extracting the product into an organic solvent.

  • Concentrate the organic extracts to yield the racemic cis/trans mixture of 1-benzyl-N,4-dimethylpiperidin-3-amine.

  • Dissolve the racemic mixture in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a solution of L-di-p-toluyl tartaric acid (L-DTTA) in the same solvent.

  • Allow the mixture to stir, promoting the crystallization of the L-DTTA salt of the (3R,4R)-enantiomer.[9]

  • Collect the solid by filtration and wash with cold solvent.

  • To obtain the free base, suspend the salt in water, basify with NaOH, and extract with an organic solvent.

  • Dry and concentrate the organic extracts to yield enantiomerically enriched (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.[10]

Parameter Step 1: Reduction Step 2: Resolution
Key Reagents 3-amino-4-methylpyridine, Benzyl bromide, NaBH₄Racemic amine, L-DTTA
Solvent Toluene, Methanol/WaterEthanol or Isopropanol
Typical Yield 91% (for reduction step)[7]~70% (of theoretical 50%)
Key Control Temperature control during NaBH₄ additionSlow crystallization
Product Racemic tetrahydropyridine(3R,4R)-amine L-DTTA salt

Protocol: Buchwald-Hartwig Amination for C-N Coupling

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5] It is widely used in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.[6] The choice of ligand is critical; sterically hindered phosphine ligands often give the best results by promoting reductive elimination. Sodium tert-butoxide is a commonly used strong, non-nucleophilic base.

Procedure:

  • Inert Atmosphere: Set up a reaction vessel (e.g., a Schlenk flask) and ensure it is free of oxygen and moisture by purging with an inert gas like argon or nitrogen.

  • Reagent Addition: To the vessel, add the heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, protected if necessary), the chiral piperidine intermediate, a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide).[11]

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene, dioxane, or THF via cannula or syringe.[11][12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS. The reaction is complete when the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water or brine to remove the base and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl-piperidine intermediate.

Safety and Handling

  • Reagents: Many reagents used in these syntheses are hazardous. Sodium borohydride reacts with water to produce flammable hydrogen gas. Palladium catalysts can be pyrophoric. Benzyl bromide is a lachrymator. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert Atmosphere: Reactions like the Buchwald-Hartwig amination are sensitive to air and moisture. Proper handling techniques using Schlenk lines or glove boxes are essential for reproducibility and safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of pyridyl-piperidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of JAK inhibitors. The protocols outlined in this guide provide a robust framework for accessing these critical intermediates. Successful synthesis relies on a deep understanding of the reaction mechanisms, careful control of reaction parameters, and a commitment to safe laboratory practices. The continued innovation in asymmetric synthesis and cross-coupling catalysis will undoubtedly lead to even more efficient and scalable routes to these life-changing therapeutics.

References

  • G. A. Zedda, S. C. Schiebler, and G. C. Fu, "Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes," J Am Chem Soc, vol. 127, no. 35, pp. 12234-5, Sep. 2005. [Online].
  • B. G. Jellerichs, J. R. Kong, and M. J. Krische, "A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether," J Am Chem Soc, vol. 125, no. 26, pp. 7758-9, 2003. [Online]. Available: [Link]

  • Y. Wang et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," J. Am. Chem. Soc., vol. 145, no. 26, pp. 14221–14226, Jun. 2023. [Online]. Available: [Link]

  • J. Zhang, "Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib," 2019 International Conference on Biotechnology and Medical Engineering (ICBME 2019), 2019. [Online]. Available: [Link]

  • Y. Wang et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, vol. 145, no. 26, pp. 14221-14226, 2023. [Online]. Available: [Link]

  • T. Jerphagnon et al., "Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol," Organic Process Research & Development, vol. 22, no. 12, pp. 1826-1831, 2018. [Online]. Available: [Link]

  • S. B. Mhaske and S. G. Argade, "Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate," Synthetic Communications, vol. 48, no. 11, pp. 1326-1334, 2018. [Online]. Available: [Link]

  • Graphical synthetic routes of tofacitinib. ResearchGate. [Online]. Available: [Link]

  • Z. Zhang and C. Kuang, "Synthesis of Tofacitinib," Chinese Journal of Pharmaceuticals, vol. 44, no. 4, pp. 321-323, 2013. [Online]. Available: [Link]

  • J. C. G. de la Torre et al., "Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution," Molecules, vol. 28, no. 7, p. 3236, 2023. [Online]. Available: [Link]

  • S. D. Walker et al., "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst," Chem. Sci., vol. 2, no. 1, pp. 15-19, 2011. [Online]. Available: [Link]

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. Pharmaffiliates. [Online]. Available: [Link]

  • Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. [Online]. Available: [Link]

  • A. V. Gulevskaya and A. F. Pozharskii, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 27, no. 19, p. 6271, 2022. [Online]. Available: [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Online]. Available: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Online]. Available: [Link]

  • W. He et al., "Processes and intermediates for making a jak inhibitor," U.S. Patent US20130060026A1, Mar. 07, 2013. [Online].
  • M. A. Al-Omar and A. M. El-Enin, "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst," Molecules, vol. 15, no. 9, pp. 6113-6121, 2010. [Online]. Available: [Link]

  • D. Mitchell et al., "Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544," Organic Process Research & Development, vol. 16, no. 1, pp. 97-107, 2012. [Online]. Available: [Link]

  • J. Liu, "Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method," Chinese Patent CN104860872A, Aug. 26, 2015. [Online].
  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. PubChem. [Online]. Available: [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Online]. Available: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving Reductive Amination Yields of Hindered Piperidinones

Welcome to our dedicated technical resource for scientists and researchers focused on the synthesis of complex amine structures. This guide provides in-depth troubleshooting advice and answers to frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for scientists and researchers focused on the synthesis of complex amine structures. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reductive amination of sterically hindered piperidinones. As Senior Application Scientists, we have compiled this information to help you navigate the common challenges associated with these demanding substrates, ensuring you can achieve higher yields and purity in your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter when performing reductive aminations on hindered piperidinone scaffolds.

Q1: My reaction yield is consistently low, with a significant amount of unreacted piperidinone starting material. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent challenge with sterically hindered ketones like substituted piperidinones. The issue typically stems from an unfavorable equilibrium in the initial imine or iminium ion formation, which is a prerequisite for reduction.

Underlying Cause: The equilibrium between the ketone/amine and the hemiaminal, and subsequently the imine, often favors the starting materials when bulky substrates are involved.[1] The steric hindrance around the carbonyl group impedes the nucleophilic attack of the amine.

Solutions:

  • Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water.[1] To drive the equilibrium towards the imine, it is crucial to remove this water as it forms.

    • Azeotropic Distillation: If your solvent and reaction temperature allow, using a Dean-Stark trap can be highly effective.

    • Dehydrating Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture is a common and effective strategy.[2]

  • Acid Catalysis: The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3][4]

    • Optimal pH: A mildly acidic environment (pH 4-5) is generally optimal.[3][4] If the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[3]

    • Catalyst Choice: Acetic acid is a commonly used catalyst for ketone reactions.[5][6] For particularly stubborn substrates, a stronger acid like triflic acid has been shown to be effective.[7]

  • Increase Reactant Concentration or Temperature: Le Chatelier's principle can be applied by increasing the concentration of the amine. However, be mindful of potential side reactions. Gently increasing the reaction temperature can also help overcome the activation energy barrier for imine formation.[8]

Q2: I'm observing a significant amount of the corresponding alcohol as a byproduct, reducing the yield of my desired amine.

A2: The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting piperidinone directly, rather than selectively reducing the imine/iminium ion intermediate.

Underlying Cause: This is a classic selectivity problem. Stronger reducing agents like sodium borohydride (NaBH₄) are capable of reducing both ketones and iminium ions.[2][3] If the rate of ketone reduction is competitive with or faster than imine formation and subsequent reduction, significant alcohol byproduct will be formed.[3]

Solutions:

  • Switch to a Milder, More Selective Reducing Agent: This is the most effective solution.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for reductive aminations of ketones.[5][9] The steric bulk and electron-withdrawing acetate groups make it a milder reducing agent than NaBH₄.[10][11] It shows remarkable selectivity for reducing the protonated imine (iminium ion) much faster than the starting ketone.[9][12]

    • Sodium Cyanoborohydride (NaBH₃CN): This is another selective reducing agent that is particularly effective at a pH where the iminium ion is formed and readily reduced, while the ketone is not.[1][11] However, it is highly toxic and can lead to cyanide in the product and waste stream, making STAB a preferred alternative for many applications.[3][5]

  • Stepwise (Indirect) Procedure: If you continue to face issues with selectivity, consider a two-step, one-pot approach.

    • Allow the imine to form completely before introducing the reducing agent. You can monitor the imine formation by techniques like NMR or IR spectroscopy.

    • Once imine formation is maximized, then add the reducing agent. For some substrates, pre-forming the imine in a solvent like methanol followed by reduction with NaBH₄ can be effective, as the imine is more reactive than the starting ketone.[5]

Q3: My primary amine is undergoing over-alkylation, leading to the formation of a tertiary amine instead of the desired secondary amine.

A2: Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the piperidinone.[2]

Solutions:

  • Stoichiometric Control: Use a slight excess of the piperidinone starting material relative to the primary amine. This ensures the primary amine is the limiting reagent and is consumed before significant over-alkylation can occur.[5]

  • Stepwise Procedure: As mentioned previously, pre-forming the imine and then reducing it can minimize the time the product secondary amine is exposed to unreacted piperidinone under reaction conditions.[6]

  • Alternative Reaction Conditions: Some classical named reactions can be considered if methylation is the goal.

    • Eschweiler-Clarke Reaction: This reaction uses formaldehyde and formic acid to methylate primary or secondary amines.[13][14] It is known to stop at the tertiary amine stage without forming quaternary ammonium salts.[14][15] However, it often requires high temperatures.[16]

    • Leuckart-Wallach Reaction: This reaction uses formic acid or its derivatives to achieve reductive amination.[16][17] It can be an effective method but also typically requires harsh conditions.[16]

Frequently Asked Questions (FAQs)

Q4: Which reducing agent is best for hindered piperidinones: STAB or Sodium Cyanoborohydride?

A4: For most applications involving hindered ketones like piperidinones, Sodium Triacetoxyborohydride (STAB) is the superior choice.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)
Selectivity Excellent. Selectively reduces iminium ions over ketones.[5][9]Good. Also selective for iminium ions, especially at controlled pH (6-7).[1][18]
Reactivity Milder than NaBH₄, but generally faster reactions than NaBH₃CN.[5]Less reactive than NaBH₄.[11]
Toxicity Non-toxic byproducts (acetate).[5]Highly toxic. Releases HCN gas upon acidification.[1]
Solvent Compatibility Best in aprotic solvents like 1,2-dichloroethane (DCE) or THF.[5][6] Decomposes in methanol.[9]Soluble and stable in protic solvents like methanol.[1]
pH Sensitivity Less sensitive to pH than NaBH₃CN. Often used with a catalytic amount of acetic acid.[18]Reactivity is highly pH-dependent.[10][18]
Q5: What is the optimal solvent for the reductive amination of a hindered piperidinone?

A5: The preferred solvent is typically an aprotic one. 1,2-Dichloroethane (DCE) is often cited as the best choice, frequently leading to faster reaction rates and higher yields compared to other solvents.[5][6] Tetrahydrofuran (THF) is also a viable alternative.[5] Protic solvents like methanol should be avoided when using STAB, as they can cause the reagent to decompose.[9]

Q6: Can I use catalytic hydrogenation for the reductive amination of a hindered piperidinone?

A6: Yes, catalytic hydrogenation is a valid method for direct reductive amination, using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni).[1][19] It is an atom-economical and green chemistry approach.[19] However, there are limitations to consider:

  • Catalyst Poisoning: The amine substrate or product can sometimes inhibit the catalyst's activity.[1][20]

  • Functional Group Compatibility: The reaction is not suitable for substrates containing other reducible functional groups, such as alkenes, alkynes, nitro groups, or some protecting groups.[5]

  • Steric Hindrance: For highly hindered systems, achieving high conversion can be difficult and may require high pressures or specialized catalysts.[19][21] Recent research has focused on developing more active catalysts, such as those based on Iridium or Rhodium, to overcome some of these limitations.[21][22][23]

Experimental Protocols & Diagrams

Protocol: General Procedure for Reductive Amination of a Hindered Piperidinone using STAB

This protocol provides a general starting point for the optimization of your reaction.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the hindered piperidinone (1.0 eq) and the desired amine (1.1 - 1.5 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • (Optional) Acid Catalyst: Add glacial acetic acid (1.0 - 2.0 eq). This is often beneficial for ketone substrates.[6]

  • Stirring: Allow the mixture to stir at room temperature for 20-60 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise to control any initial exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting piperidinone is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Diagrams

ReductiveAminationMechanism Start Piperidinone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product Product Amine Iminium->Product Hydride Reduction H2O - H₂O H_plus + H⁺ STAB NaBH(OAc)₃

Caption: Mechanism of Reductive Amination.

TroubleshootingWorkflow start Low Yield of Desired Amine check_conversion High SM Remaining? start->check_conversion check_byproduct Alcohol Byproduct? check_conversion->check_byproduct No improve_imine Improve Imine Formation: - Add dehydrating agent (sieves) - Add acid catalyst (AcOH) - Increase temperature check_conversion->improve_imine Yes selective_reductant Use Milder Reductant: - Switch to STAB - Perform stepwise reduction check_byproduct->selective_reductant Yes overalkylation Control Over-alkylation: - Adjust stoichiometry - Use stepwise procedure check_byproduct->overalkylation No (Other issues, e.g., over-alkylation)

Caption: Troubleshooting workflow for low yield.

References

  • Reductive amination - Wikipedia.

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org.

  • Sodium triacetoxyborohydride - Wikipedia.

  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry.

  • optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines - Benchchem.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications.

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

  • Reductive Amination, and How It Works - Master Organic Chemistry.

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI.

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central.

  • Optimization of the reaction conditions for the reductive amination of... - ResearchGate.

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube.

  • New Catalysts for Reductive Amination - Kanto Chemical Co., Inc.

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim.

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC.

  • Myers Chem 115 - C-N Bond-Forming Reactions: Reductive Amination.

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube.

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online.

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC.

  • Eschweiler–Clarke reaction - Wikipedia.

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing).

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones.

  • Leuckart–Wallach Reaction - ResearchGate.

  • Leuckart reaction - Wikipedia.

  • THE MECHANISM OF THE LEUCKART REACTION.

  • troubleshooting reductive amination reaction conditions - Benchchem.

  • EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents.

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.

  • Leuckart Reaction: Mechanism and Yields | PDF | Functional Group | Organic Compounds.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.

  • Application Note – Reductive Amination - Sigma-Aldrich.

  • Eschweiler-Clarke Reaction - J&K Scientific LLC.

  • Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction | Request PDF - ResearchGate.

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing).

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating 5-Bromopyridine Derivatives via LCMS Isotopic Signatures

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Content Type: Technical Comparison & Experimental Guide.

Introduction: The "Doublet" Standard in Heterocyclic Chemistry

In the synthesis of 5-bromopyridine derivatives—ubiquitous precursors in Suzuki-Miyaura couplings and drug discovery scaffolds—confirming the integrity of the carbon-bromine (C-Br) bond is critical. While NMR confirms the regiochemistry of the pyridine ring, it often fails to explicitly distinguish between halogen analogues (e.g., Cl vs. Br) without specialized pulse sequences.

The LCMS Bromine Isotope Pattern serves as the definitive "fingerprint" for these compounds. Unlike the 3:1 ratio of chlorine or the mono-isotopic nature of fluorine, bromine exhibits a distinct 1:1 doublet at m/z M and M+2.[1] This guide details how to leverage this physical constant to validate 5-bromopyridine derivatives, contrasting it with traditional characterization methods.

The Physics of the Pattern

The "product" in this analysis is the unique mass spectral signature derived from the natural abundance of bromine isotopes.

  • 
    :  ~50.69% natural abundance.
    
  • 
    :  ~49.31% natural abundance.
    

Because these two stable isotopes exist in a near-perfect 1:1 ratio, any molecule containing a single bromine atom will present two mass spectral peaks of approximately equal intensity separated by 2 Daltons (Da).

Visualization: Isotopic Logic Flow

The following diagram illustrates the probability distribution that creates the signature doublet.

BromineIsotopes cluster_0 Natural Abundance Source Br79 79-Br (50.7%) Molecule 5-Bromopyridine Derivative (R-Br) Br79->Molecule Incorporation Br81 81-Br (49.3%) Br81->Molecule Incorporation MS_Signal Mass Spectrometer Detector Molecule->MS_Signal Ionization (ESI+) Result_M Peak M (Light Isotope) MS_Signal->Result_M ~50% Intensity Result_M2 Peak M+2 (Heavy Isotope) MS_Signal->Result_M2 ~50% Intensity

Caption: Logical flow of bromine isotope incorporation resulting in the characteristic 1:1 split signal in MS detection.

Comparative Analysis: LCMS vs. Alternative Methods

To validate a 5-bromopyridine derivative, researchers typically choose between LCMS, NMR, and Elemental Analysis. The table below objectively compares these methodologies.

FeatureLCMS (Isotope Pattern) 1H NMR Spectroscopy Elemental Analysis (CHN)
Primary Data Mass-to-charge ratio (m/z) & Isotope DistributionProton chemical shifts (

) & coupling constants (

)
Weight % of C, H, N
Halogen Specificity High. Distinguishes Br (1:1), Cl (3:1), and I (Mono).Low. Indirectly inferred via shielding effects.Medium. Requires specific halogen combustion analysis.
Sensitivity High (picomolar). Ideal for trace impurities.Low (millimolar). Requires bulk sample.Low (milligram scale).
Throughput Rapid (<5 min). Automatable.Slow (>10 min). Manual interpretation often needed.Very Slow. Offline technique.
Limitation Ion suppression in complex matrices; Dimerization artifacts.Solvent peaks; overlapping signals in complex scaffolds.Destructive; requires high purity (>95%).

Expert Insight: While NMR is superior for structural connectivity (e.g., confirming the bromine is at the 5-position rather than the 3-position), LCMS is the only high-throughput method that definitively proves the presence of bromine via the M/M+2 doublet.

Experimental Protocol: Optimizing for Pyridines

5-bromopyridine derivatives possess a basic nitrogen (pyridine


, lowered slightly by the electron-withdrawing bromine). Successful detection requires ensuring the molecule is protonated 

without suppressing the signal.
Reagents & Equipment[3][4][5]
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[2][3]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 0.1 mg of the derivative in 1 mL of Methanol .

    • Critical: Avoid using DMSO if possible, as it can cause signal suppression and background noise in the low mass range.

    • Dilute to ~1 µg/mL with 50:50 Water:MeCN.

  • LC Gradient Setup:

    • T=0 min: 95% A / 5% B (Divert flow to waste for first 0.5 min to remove salts).

    • T=5 min: 5% A / 95% B (Linear gradient).

    • Flow Rate: 0.4 - 0.6 mL/min.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 20 - 30 V.

    • Note: Keep cone voltage moderate. Excessive energy can fragment the C-Br bond, leading to a loss of the pattern and appearance of

      
      .
      
    • Source Temp: 120°C; Desolvation Temp: 350°C.

  • Data Acquisition:

    • Scan range: m/z 100 – 600 (or appropriate to MW).

    • Mode: Centroid (for accurate mass) or Profile (for visual inspection of peak shape).

Data Interpretation & Artifacts

The "Golden" Signature

For a mono-brominated pyridine (e.g., 5-bromopyridine, MW ~158), you look for:

  • Peak A (M+H): m/z 158.0 (containing

    
    )
    
  • Peak B (M+H+2): m/z 160.0 (containing

    
    )
    
  • Intensity Ratio: Peak A

    
     Peak B (Variance of 
    
    
    
    10% is acceptable).
Common Artifact: The Dimer Effect

Pyridines often form non-covalent dimers


 in the ESI source at high concentrations.
  • Observation: A cluster of peaks at double the molecular weight.[4][5]

  • Pattern Change: With two bromine atoms in the dimer, the probability follows Pascal's triangle

    
    .
    
  • Resulting Ratio: 1 : 2 : 1.

    • m/z 2M (Pure

      
      )
      
    • m/z 2M+2 (Mixed

      
      ) -> Double Intensity 
      
    • m/z 2M+4 (Pure

      
      )
      
Decision Tree Diagram

Use this workflow to interpret your spectra.

DecisionTree Start Analyze Mass Spectrum (ESI+) CheckDoublet Is there a doublet separated by 2 Da? Start->CheckDoublet YesDoublet Check Intensity Ratio CheckDoublet->YesDoublet Yes NoDoublet No Halogen or Fluorine/Iodine CheckDoublet->NoDoublet No Ratio1to1 Ratio ~ 1:1 (Mono-Bromine) YesDoublet->Ratio1to1 Equal Height Ratio3to1 Ratio ~ 3:1 (Mono-Chlorine) YesDoublet->Ratio3to1 M is 3x M+2 Ratio1to2to1 Ratio ~ 1:2:1 (Di-Bromine / Dimer) YesDoublet->Ratio1to2to1 Triplet Pattern

Caption: Analytical decision tree for identifying halogenated species based on isotopic peak distribution.

Troubleshooting

  • Problem: M+2 peak is significantly higher than M peak.

    • Cause: Co-elution with an impurity or strong background noise at M+2.

    • Fix: Improve chromatographic separation (flatten gradient).

  • Problem: No signal for the pyridine derivative.

    • Cause: Mobile phase pH is too high (neutral pyridine is not ionizing).

    • Fix: Ensure 0.1% Formic Acid is fresh.

  • Problem: "Tailing" peaks.

    • Cause: Interaction between the basic pyridine nitrogen and free silanols on the column.

    • Fix: Increase buffer strength (e.g., 5mM Ammonium Formate) or use an "end-capped" column.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Definitive source on isotopic distributions and ESI mechanisms).

  • WebElements. (n.d.). Bromine: Isotope Data. (Source for exact natural abundance percentages).

  • Holčapek, M., et al. (2012). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. (Guide on ESI ionization rules for heterocycles).

  • Agilent Technologies. (2020). LC/MS Method Development Guide. (Protocols for mobile phase selection in ESI).

Sources

Comparative

IR spectroscopy carbonyl peak position for N-aryl-4-piperidinones

Publish Comparison Guide: IR Spectroscopy of N-Aryl-4-Piperidinones Executive Summary This guide provides a technical analysis of the carbonyl ( ) stretching frequencies in N-aryl-4-piperidinones, comparing them against...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: IR Spectroscopy of N-Aryl-4-Piperidinones

Executive Summary

This guide provides a technical analysis of the carbonyl (


) stretching frequencies in N-aryl-4-piperidinones, comparing them against N-alkyl and N-acyl analogs. Designed for medicinal chemists and spectroscopists, this document moves beyond basic peak assignment to explain the electronic and conformational drivers  governing these spectral shifts. We establish the N-aryl-4-piperidinone carbonyl peak at 1715–1725 cm⁻¹ , distinct from conjugated systems and influenced subtly by the N-substituent's inductive effects.

Mechanistic Principles: The "Why" Behind the Wavenumber

To interpret the IR spectrum of N-aryl-4-piperidinones, one must decouple the local carbonyl environment from the remote N-substituent effects .

The 4-Piperidinone Scaffold

The 4-piperidinone ring exists predominantly in a chair conformation . The carbonyl group at position 4 is a saturated ketone . Unlike acetophenone, where the phenyl ring is directly conjugated to the carbonyl, the aryl group in N-aryl-4-piperidinone is separated by two


-bonds (

carbons at C2 and C6).
  • Primary Expectation: The peak should fall within the standard saturated ketone range (1715 ± 10 cm⁻¹ ).[1][2]

  • Secondary Perturbation: The N-substituent alters the frequency through inductive effects (-I) transmitted through the

    
    -framework.
    
Electronic Flow & Substituent Effects

The vibrational frequency (


) is governed by Hooke’s Law:


Where

is the bond force constant.
  • Electron Donating Groups (EDG): (e.g., N-Alkyl). Donate electron density, slightly stabilizing the polar resonance form (

    
    ), lowering bond order and 
    
    
    
    .
    
    
    Lower
    
    
    .
  • Electron Withdrawing Groups (EWG): (e.g., N-Aryl, N-Acyl). Withdraw density (inductively), destabilizing the polar form, forcing the bond to retain more double-bond character (

    
    ). 
    
    
    
    Higher
    
    
    .

Comparative Analysis: N-Aryl vs. Alternatives

The following table synthesizes experimental data to benchmark N-aryl-4-piperidinones against common analogs.

Product ClassN-Substituent TypeElectronic EffectCarbonyl (

) Position
Spectral Character
N-Alkyl-4-piperidinone Alkyl (e.g., Methyl, Benzyl)EDG (+I) 1710 – 1715 cm⁻¹ Sharp, strong intensity. Baseline for saturated 6-membered rings.
N-Aryl-4-piperidinone Aryl (e.g., Phenyl)EWG (-I) 1715 – 1725 cm⁻¹ Sharp. Slightly blue-shifted vs. alkyl due to phenyl's inductive withdrawal.[3]
N-Acyl-4-piperidinone Acyl (e.g., Acetyl, Boc)Strong EWG (-I, -M) 1725 – 1745 cm⁻¹ Higher frequency. The amide N is planar; strong withdrawal stiffens the C4=O bond.
Arylidene Derivative (Conjugated System)Conjugation (+M) 1680 – 1695 cm⁻¹ Red-shifted. Direct conjugation with C=C lowers bond order significantly.

Critical Distinction: Do not confuse N-aryl-4-piperidinone (saturated ketone, ~1720 cm⁻¹) with 3,5-bis(arylidene)-4-piperidinone (conjugated enone, ~1680 cm⁻¹). The latter is common in curcumin-mimic literature but represents a fundamentally different chromophore.

Visualization of Electronic Effects

The diagram below illustrates how the N-substituent influences the remote carbonyl frequency through inductive and field effects, contrasting it with direct conjugation.

G cluster_0 N-Substituent Effect (Remote) cluster_1 Substituent Types N_Atom Nitrogen (Pos 1) C_Carbonyl Carbonyl (Pos 4) C=O N_Atom->C_Carbonyl Inductive Effect (-I) Through Sigma Bonds Alkyl N-Alkyl (Methyl) EDG (+I) Alkyl->N_Atom Donates e- Result_Alkyl ~1710-1715 cm⁻¹ (Baseline) Alkyl->Result_Alkyl Aryl N-Aryl (Phenyl) Weak EWG (-I) Aryl->N_Atom Withdraws e- Result_Aryl ~1715-1725 cm⁻¹ (Slight Blue Shift) Aryl->Result_Aryl Acyl N-Acyl (Acetyl) Strong EWG (-I) Acyl->N_Atom Strongly Withdraws e- Result_Acyl >1725 cm⁻¹ (Significant Blue Shift) Acyl->Result_Acyl

Caption: Electronic influence of N-substituents on C4-Carbonyl stretching frequency. N-Aryl groups exert a weak inductive withdrawal, slightly increasing the wavenumber compared to N-Alkyl derivatives.

Experimental Protocol: Validating the Peak

To ensure data integrity when characterizing these compounds, follow this self-validating protocol.

Sample Preparation
  • Solid State (KBr/ATR): Preferred for N-aryl derivatives (often solids).

    • Risk: Crystal packing forces can shift peaks by ±5 cm⁻¹.

  • Solution State (CCl₄ or CHCl₃):

    • Advantage:[2][3][4] Eliminates intermolecular hydrogen bonding and packing effects.

    • Standard: Use dilute solution (0.1 M) in dry CCl₄.

Step-by-Step Workflow
  • Blank Correction: Run a background scan of the empty cell or ATR crystal.

  • Calibration: Verify instrument accuracy using a Polystyrene standard (look for the 1601 cm⁻¹ peak).

  • Acquisition:

    • Scan range: 4000 – 400 cm⁻¹.

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: 16 minimum.

  • Validation Check:

    • C-H Region (2800-3100 cm⁻¹):

      • N-Alkyl: Strong

        
         C-H < 3000 cm⁻¹.
        
      • N-Aryl: Distinct aromatic

        
         C-H > 3000 cm⁻¹.
        
    • Fingerprint: Look for Mono-substituted benzene overtones (1600-2000 cm⁻¹) if N-Phenyl is present.

  • Peak Assignment:

    • Identify the strongest peak in the 1650–1750 region.

    • If >1730 cm⁻¹, suspect ring strain or N-acyl contamination.

    • If <1700 cm⁻¹, suspect enolization or conjugation (impurity).

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 1-Benzyl-4-piperidinone. National Institute of Standards and Technology. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning. (Standard reference for carbonyl group wavenumbers and substituent effects).
  • Manjula, V., et al. (2022). Synthesis, Spectroscopic, Computational... studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. (Provides comparative data for substituted piperidinones).
  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyl Compounds. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Characterization of 1-(5-Bromopyridin-2-yl)piperidin-4-one: A Comparative Approach to Melting Point Determination

For the diligent researcher in drug discovery and development, the physical and chemical characterization of novel compounds is a cornerstone of scientific rigor. The melting point of a crystalline solid is a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in drug discovery and development, the physical and chemical characterization of novel compounds is a cornerstone of scientific rigor. The melting point of a crystalline solid is a fundamental property, serving as a critical indicator of identity and purity. This guide provides a comprehensive framework for the melting point determination of 1-(5-Bromopyridin-2-yl)piperidin-4-one, a compound of interest in medicinal chemistry. In the absence of established literature values, this document will serve as a foundational guide for its initial characterization, comparing two prevalent analytical techniques: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

The Imperative of Purity: Why Melting Point Matters

The sharpness of a melting point range provides a qualitative measure of a substance's purity. A pure crystalline solid will typically melt over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, an accurate determination is not merely a data point, but a validation of the synthetic and purification processes. For a novel compound like 1-(5-Bromopyridin-2-yl)piperidin-4-one, establishing a reliable melting point is the first step towards its comprehensive characterization and use in further research.

Comparative Analysis of Methodologies

Two primary methods are employed for melting point determination in a laboratory setting. The choice of method often depends on the required precision, sample amount, and available instrumentation.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition from solid to liquid of a sample heated in a capillary tube.[1][2]Measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5]
Precision Lower, operator-dependentHigher, instrument-based
Sample Size MilligramsMicrograms to Milligrams
Information Yield Melting rangeMelting point (onset and peak), enthalpy of fusion, glass transitions, and other thermal events.[4][5]
Throughput Can be low to moderateCan be high with autosamplers

Experimental Protocols

Protocol 1: Capillary Melting Point Determination

This method relies on the visual detection of the melting process and is a staple in organic chemistry labs for its simplicity.[1][6]

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of 1-(5-Bromopyridin-2-yl)piperidin-4-one is completely dry and finely powdered. Grinding the sample with a mortar and pestle ensures uniform heat transfer.[7]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[1][2]

  • Initial Rapid Determination: Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample at a rapid rate (10-20°C per minute) to get an approximate melting range.[7]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[7]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.

Causality in Protocol: The slow heating rate near the melting point is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[7] A finely packed powder prevents air pockets that would lead to uneven heating.[7]

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and detailed analysis of the melting process by measuring the heat absorbed by the sample during its phase transition.[3][4][8]

Instrumentation:

  • Differential Scanning Calorimeter

  • DSC pans (e.g., aluminum) and lids

  • Crimper for sealing pans

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of 1-(5-Bromopyridin-2-yl)piperidin-4-one into a DSC pan.

  • Pan Sealing: Place a lid on the pan and seal it using a crimper. This prevents any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate, typically 5-10°C per minute, over a temperature range that brackets the expected melting point.

  • Data Analysis: The instrument software will generate a thermogram, plotting heat flow against temperature. The melting point is typically determined from the onset temperature of the endothermic peak, and the peak of the endotherm represents the temperature at which the melting rate is maximal. The area under the peak corresponds to the enthalpy of fusion.

Causality in Protocol: The use of a reference pan allows for the subtraction of the heat capacity of the pan, isolating the thermal events of the sample.[3][4] A controlled heating rate is essential for resolving the melting endotherm accurately.

Visualizing the Workflow

MeltingPointWorkflow cluster_capillary Capillary Method cluster_dsc DSC Method cap_prep Sample Preparation (Dry & Grind) cap_load Load Capillary (2-3 mm) cap_prep->cap_load cap_rough Rapid Heating (Approx. MP) cap_load->cap_rough cap_fine Slow Heating (1-2°C/min) cap_rough->cap_fine cap_observe Visual Observation & Record Range cap_fine->cap_observe dsc_prep Sample Preparation (Weigh 1-5 mg) dsc_seal Seal in Pan dsc_prep->dsc_seal dsc_run Run Thermal Program (5-10°C/min) dsc_seal->dsc_run dsc_analyze Analyze Thermogram (Onset, Peak) dsc_run->dsc_analyze start 1-(5-Bromopyridin-2-yl)piperidin-4-one Sample start->cap_prep start->dsc_prep

Caption: A comparative workflow for melting point determination.

Interpreting and Comparing Results

Due to the absence of a reference value for 1-(5-Bromopyridin-2-yl)piperidin-4-one, the initial experimental results from both methods will establish a benchmark.

Expected Observations:

  • Purity: A sharp melting range (e.g., 1-2°C) from the capillary method and a single, sharp endotherm from DSC would suggest a high purity sample. A broad range would indicate the presence of impurities.

  • Method Correlation: The melting range observed by the capillary method should correlate well with the onset and peak temperatures from the DSC analysis. The DSC onset temperature is often compared to the start of melting in the capillary method.

Data Summary Table (Hypothetical Data):

MethodOnset Temperature (°C)Completion/Peak Temperature (°C)Melting Range (°C)Enthalpy of Fusion (J/g)
Capillary TonsetTcompleteTcomplete - TonsetN/A
DSC TonsetTpeak-ΔHfus

Conclusion

The characterization of a novel compound such as 1-(5-Bromopyridin-2-yl)piperidin-4-one begins with the determination of its fundamental physical properties. This guide provides a robust, comparative framework for establishing its melting point using both the classical capillary method and the more quantitative Differential Scanning Calorimetry. By meticulously following these protocols, researchers can generate reliable data that will serve as a critical reference for future studies, ensuring the scientific integrity of their work. The consistency of results between these two methods will provide a high degree of confidence in the determined melting point range, a crucial parameter for the identity and purity of this compound.

References

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • Edisco. (n.d.). Melting point determination. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Melting Point [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • ResearchGate. (2019, April 27). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?[Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Bromopyridin-2-YL)piperidin-4-one

A Researcher's Guide to Safely Handling 1-(5-Bromopyridin-2-YL)piperidin-4-one Hazard Assessment: An Evidence-Based Approach Understanding the potential hazards of 1-(5-Bromopyridin-2-YL)piperidin-4-one is paramount. Bas...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-(5-Bromopyridin-2-YL)piperidin-4-one

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of 1-(5-Bromopyridin-2-YL)piperidin-4-one is paramount. Based on the toxicological profiles of related chemical structures, a comprehensive hazard assessment suggests the following potential risks:

  • Toxicity: Bromopyridine and piperidine derivatives are often toxic if inhaled, ingested, or absorbed through the skin.[1] It is prudent to treat this compound as having a similar toxicity profile.

  • Irritation: Many analogous compounds are known to cause significant skin and eye irritation.[2][3][4] Direct contact should be strictly avoided.

  • Respiratory Effects: Inhalation may lead to respiratory tract irritation.[3][5]

  • Flammability: While the flammability of this specific compound is unknown, related substances like piperidine are highly flammable.[6] Therefore, it is wise to handle it away from potential ignition sources.

A summary of hazards associated with structurally similar compounds is presented below:

Hazard CategoryAssociated Risks from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][6][7]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3]
Respiratory Sensitization May cause respiratory irritation.[3][5]
Flammability Vapors may form explosive mixtures with air; some related compounds are flammable liquids.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for mitigating the risks associated with handling 1-(5-Bromopyridin-2-YL)piperidin-4-one. The following table outlines the recommended PPE, with explanations grounded in the principles of chemical compatibility and exposure prevention.

Body PartRecommended PPERationale and Expert Insights
Eyes/Face Chemical safety goggles and a face shield.This combination provides robust protection against splashes and airborne particles, safeguarding against potential serious eye damage.[8]
Hands Double gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., PVA or Butyl rubber).The piperidin-4-one moiety classifies this compound as a ketone. Nitrile gloves offer poor resistance to many ketones.[8] Polyvinyl alcohol (PVA) or butyl rubber gloves provide superior protection against ketones and other organic solvents.[9][10][11] Double gloving enhances safety in case of a breach in the outer layer.
Body A flame-retardant lab coat worn over appropriate street clothing.This protects the skin from accidental spills and splashes. Flame-retardant properties are a necessary precaution given the potential flammability of related compounds.[6]
Respiratory Work should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially toxic vapors or dust.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is non-negotiable. The following steps provide a clear workflow for the safe handling of 1-(5-Bromopyridin-2-YL)piperidin-4-one.

3.1. Preparation and Weighing

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and materials, including spill cleanup supplies, readily available.

  • Personal Protective Equipment: Don all required PPE as outlined in the previous section before handling the chemical container.

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to minimize the risk of generating dust. If it is a liquid, transfer it carefully using appropriate volumetric glassware.

3.2. Experimental Use

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Temperature Control: Maintain strict control over reaction temperatures. Avoid strong heating, as the thermal stability of this compound is likely unknown.

  • Solvent Selection: Use the minimum amount of solvent necessary for your procedure. Be aware of the compatibility of your chosen solvent with the compound and your PPE.

  • Monitoring: Continuously monitor the experiment for any unexpected changes in color, temperature, or pressure.

3.3. Post-Experiment Workup

  • Quenching: If necessary, quench the reaction mixture carefully, preferably at a reduced temperature.

  • Extraction and Purification: Perform all extractions and purifications within the chemical fume hood. Be mindful of the potential for aerosol formation during these steps.

Below is a visual representation of the safe handling workflow:

cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment cluster_disposal Disposal prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh use_inert Use Inert Atmosphere (if needed) weigh->use_inert control_temp Control Temperature use_inert->control_temp add_solvent Add Solvents control_temp->add_solvent monitor Monitor Reaction add_solvent->monitor quench Quench Reaction monitor->quench extract Extraction & Purification quench->extract segregate Segregate Waste extract->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling and disposal of 1-(5-Bromopyridin-2-YL)piperidin-4-one.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation: All materials that have come into contact with 1-(5-Bromopyridin-2-YL)piperidin-4-one, including gloves, disposable labware, and contaminated spill materials, must be considered hazardous waste.

  • Waste Containers: Use a dedicated, clearly labeled, and sealable hazardous waste container. The label should include the full chemical name and any known hazard pictograms.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed container. Do not mix with other waste streams unless you have confirmed their compatibility.[13]

  • Solid Waste: Place all contaminated solid waste, such as gloves and weighing paper, in a designated solid hazardous waste container.

  • Disposal Protocol: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal.[14]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal well-being.

References

  • MSDS for 2-Bromopyridine, 99% | PDF | Dangerous Goods | Personal Protective Equipment. (n.d.).
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets | GlovesnStuff. (n.d.).
  • SAFETY DATA SHEET. (2014, September 15).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, October 27).
  • Personal Protective Equipment (PPE). (n.d.).
  • 1-(5-Bromopyridin-2-yl)ethan-1-ol - CymitQuimica. (2024, August 19).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, March 6).
  • JP-7331 p.1 - Safety Data Sheet. (2024, January 5).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - HSA. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem. (n.d.).
  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, May 26).
  • MSDS of (5-bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone - Capot Chemical. (2018, December 19).

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